3-Bromo-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine is a heterocyclic compound characterized by the presence of a bromine atom and an oxadiazole ring. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. It is identified by the Chemical Abstracts Service number 1159979-16-4 and has a molecular formula of with a molecular weight of 240.06 g/mol.
The synthesis of 3-Bromo-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine typically involves the reaction of 3-bromo-5-chloropyridine with 5-methyl-1,3,4-oxadiazole-2-thiol. This reaction is generally performed under basic conditions using potassium carbonate as the base and dimethylformamide as the solvent, with the reaction conducted at elevated temperatures.
The initial step involves nucleophilic substitution where the thiol group from 5-methyl-1,3,4-oxadiazole displaces the chlorine atom in 3-bromo-5-chloropyridine. The reaction conditions are optimized to maximize yield and purity, often requiring careful temperature control and monitoring of reaction time to avoid side reactions .
The molecular structure of 3-Bromo-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine features a pyridine ring substituted at the 5-position with a 5-methyl-1,3,4-oxadiazol-2-yl group and a bromine atom at the 3-position.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 240.06 g/mol |
CAS Number | 1159979-16-4 |
SMILES | CC1=NN=C(O1)C2=CC(=CN=C2)Br |
This structural configuration contributes to its unique chemical reactivity and potential biological properties.
3-Bromo-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine can participate in various chemical reactions:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The oxadiazole ring may engage in redox reactions.
Coupling Reactions: This compound can serve as a building block in cross-coupling reactions to synthesize more complex molecules.
The bromine atom's reactivity allows for straightforward substitution reactions under mild conditions. For example, it can be reacted with amines or alcohols to form corresponding derivatives. Additionally, the oxadiazole moiety can undergo oxidation to yield various derivatives that may exhibit enhanced biological activity .
The mechanism of action for 3-Bromo-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine is primarily related to its interactions at the molecular level within biological systems. The compound's structure suggests potential interactions with biological targets such as enzymes or receptors involved in various biochemical pathways.
Research indicates that compounds containing oxadiazole rings often exhibit antimicrobial and antiviral activities. The mechanism may involve interference with nucleic acid synthesis or inhibition of specific metabolic pathways within pathogens .
The physical properties of 3-Bromo-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine include:
Appearance: Typically appears as a crystalline solid.
Solubility: Soluble in polar organic solvents such as dimethylformamide and dimethyl sulfoxide.
Key chemical properties include:
Stability: Generally stable under standard laboratory conditions but sensitive to strong acids and bases.
Reactivity: Reacts readily with nucleophiles due to the presence of the bromine atom .
3-Bromo-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine has several applications in scientific research:
Chemistry: It serves as a versatile building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for therapeutic applications in drug development targeting various diseases.
Industry: Utilized in agrochemical formulations and material science applications due to its unique chemical properties .
The construction of the 1,3,4-oxadiazole ring within the target molecule relies heavily on nucleophilic substitution-driven cyclization strategies. A predominant route involves the reaction of 3-bromo-5-pyridinecarboxylic acid hydrazide with acylating agents, followed by intramolecular O–N nucleophilic substitution. For example, treatment with acetyl chloride forms a diacylhydrazide intermediate, which undergoes cyclodehydration using phosphorus oxychloride (POCl₃) to yield the 5-methyloxadiazole ring [3] [10]. Alternative cyclizing agents include iodine/potassium carbonate (I₂/K₂CO₃) systems, which promote oxidative C–O bond formation via electrophilic iodination of the hydrazone nitrogen, facilitating subsequent nucleophilic displacement [9] [10]. Bromine/acetic acid (Br₂/AcOH) mixtures are also effective, particularly for electron-rich precursors, acting via bromination of the hydrazone carbon and displacement by the adjacent carbonyl oxygen [10].
Table 1: Nucleophilic Cyclization Methods for 1,3,4-Oxadiazole Formation
Starting Material | Cyclizing Agent | Conditions | Key Intermediate | Yield Range (%) |
---|---|---|---|---|
3-Bromo-5-pyridinecarbohydrazide + Acetic Anhydride | POCl₃ | Reflux, 4-6 h | Diacylhydrazide | 59-70 |
3-Bromo-5-pyridinecarbaldehyde Hydrazone | I₂/K₂CO₃ | Ethanol, reflux, 8 h | Iodohydrazonium Intermediate | 65-85 |
Aroylhydrazide Derivative | Br₂/AcOH | RT, 12 h | Bromoimine | 50-75 |
A convergent strategy leverages the bromine substituent early in the synthesis to introduce complexity prior to oxadiazole formation. Palladium-catalyzed Suzuki-Miyaura coupling between 3,5-dibromopyridine and aryl/heteroaryl boronic acids installs diverse substituents at the pyridine C5 position. The resulting 3-bromo-5-arylpyridine is then converted to the carboxylic acid via halogen-metal exchange (n-BuLi) followed by carboxylation with CO₂, or via oxidation if alkyl substituents are present. Subsequent hydrazide formation (hydrazine hydrate) and cyclization with acetic anhydride or orthoesters affords the 5-methyl-1,3,4-oxadiazole [1] [5]. This approach is invaluable for accessing analogues with varied pyridine C5 substituents without compromising the crucial bromine handle for further derivatization.
Table 2: Convergent Synthesis via Suzuki Coupling
Boronic Acid | Coupling Catalyst | 3-Bromo-5-arylpyridine Yield (%) | Final Oxadiazole Yield (%) | Citation |
---|---|---|---|---|
4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 85 | 72 | [5] |
Thiophen-2-ylboronic acid | Pd(OAc)₂, SPhos | 78 | 68 | [1] |
Pyridin-4-ylboronic acid | Pd(dppf)Cl₂, Na₂CO₃ | 82 | 75 | [5] |
The bromine atom at the pyridine C3 position serves as a versatile handle for structural diversification via transition-metal catalyzed cross-coupling:
Beyond cross-coupling, functional group interconversion exploits the oxadiazole ring:
Table 3: Post-Synthetic Modification Routes
Reaction Type | Reagents/Conditions | Product Class | Typical Yield (%) | Citation |
---|---|---|---|---|
Suzuki Coupling | ArB(OH)₂, Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 85°C | 3-Aryl-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine | 70-90 | [3] [5] |
Buchwald-Hartwig Amination | R₁R₂NH, Pd₂(dba)₃, XPhos, NaO^tBu, Toluene, 100°C | 3-Amino-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine | 60-85 | [10] |
Sonogashira Coupling | R-C≡CH, Pd(PPh₃)₂Cl₂, CuI, PPh₃, Et₃N, DMF/THF, 80°C | 3-Alkynyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine | 65-82 | [3] |
N4-Alkylation | R-X, K₂CO₃, DMF, 60°C | 2-Alkyl-5-(3-substituted pyridin-5-yl)-1,3,4-oxadiazol-3-ium | 75-92 | [10] |
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8